molecular formula C29H31N3O3S B11219957 N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11219957
M. Wt: 501.6 g/mol
InChI Key: ZDQKFTJKERYOAM-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzoxadiazocine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of Substituents:

    Formation of the Thioxo Group: The thioxo group can be introduced through a thiolation reaction using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Carboxamide Formation: The carboxamide group can be formed through an amidation reaction using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition or activation of specific signaling cascades, modulation of gene expression, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-1,3,5-benzoxadiazocine-11-carboxamide: Lacks the ethoxy group at the 10-position.

    N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(3-methylphenyl)-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide: Contains an oxo group instead of a thioxo group.

Uniqueness

The presence of the ethoxy group at the 10-position and the thioxo group at the 4-position makes N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide unique compared to its analogs

Properties

Molecular Formula

C29H31N3O3S

Molecular Weight

501.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6-ethoxy-9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C29H31N3O3S/c1-6-34-23-12-8-11-21-25-24(27(33)30-22-14-13-18(3)15-19(22)4)29(5,35-26(21)23)32(28(36)31-25)20-10-7-9-17(2)16-20/h7-16,24-25H,6H2,1-5H3,(H,30,33)(H,31,36)

InChI Key

ZDQKFTJKERYOAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3(C(C2NC(=S)N3C4=CC=CC(=C4)C)C(=O)NC5=C(C=C(C=C5)C)C)C

Origin of Product

United States

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